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Abstract
Camphorquinone (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione,

stands as a cornerstone photoinitiator in the field of polymer science, most notably in dental

restorative materials. Its prominence stems from a unique combination of photochemical

properties, including strong absorption in the blue region of the visible light spectrum, high

efficiency in generating free radicals in the presence of co-initiators, and a well-established

safety profile. This technical guide provides an in-depth exploration of the historical discovery of

camphorquinone, a detailed summary of its photophysical and chemical properties,

comprehensive experimental protocols for its synthesis and key analytical evaluations, and a

mechanistic look at its role in photopolymerization.

Historical Context and Discovery
The journey of camphorquinone from a laboratory curiosity to an indispensable industrial

chemical is rooted in early 20th-century organic synthesis research.

Initial Synthesis
The first documented synthesis of camphorquinone is credited to Evans, et al., in 1934. Their

method involved the direct oxidation of camphor, a readily available natural product, using the
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potent oxidizing agent selenium dioxide (SeO₂) in an acetic anhydride solvent. The reaction

required heating the mixture at high temperatures (140-150°C) for several hours. Despite the

toxicity of selenium dioxide, this method proved effective, achieving high yields of around 90%,

and it remains a foundational technique in the synthesis of camphorquinone. Over the years,

alternative and greener synthetic routes have been explored to avoid the use of highly toxic

reagents.

Emergence as a Photoinitiator
While its synthesis was known for decades, the unique photochemical properties of

camphorquinone were not fully exploited until the 1970s. During this period, the field of

dentistry was actively seeking alternatives to ultraviolet (UV) light for curing resin-based

composites, due to concerns about the harmful effects of UV radiation on oral tissues.

Camphorquinone's strong absorption of blue light (with a peak around 468 nm) made it an

ideal candidate for a visible-light-cured system. Researchers discovered that when combined

with a reducing agent, typically a tertiary amine, CQ could efficiently initiate the polymerization

of methacrylate monomers upon exposure to a safe, high-intensity blue light source. This

discovery was a watershed moment for restorative dentistry, paving the way for the

development of modern light-cured dental composites that offer on-demand curing, extended

working times, and improved aesthetics. The American Dental Association (ADA) and ISO

standards now recognize CQ as a core photoinitiator for these applications.

Physicochemical and Photochemical Properties
Camphorquinone's efficacy as a photoinitiator is dictated by its distinct molecular structure

and resulting interaction with light. As a Type II photoinitiator, it requires a co-initiator or

synergist (an electron/hydrogen donor) to generate the free radicals necessary for

polymerization.

Quantitative Data Summary
The key photophysical and photochemical parameters of camphorquinone are summarized in

the table below. These values are critical for formulating efficient photoinitiating systems and

modeling polymerization kinetics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1214180?utm_src=pdf-body
https://www.benchchem.com/product/b1214180?utm_src=pdf-body
https://www.benchchem.com/product/b1214180?utm_src=pdf-body
https://www.benchchem.com/product/b1214180?utm_src=pdf-body
https://www.benchchem.com/product/b1214180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Conditions / Notes

Chemical Formula C₁₀H₁₄O₂

Molar Mass 166.220 g·mol⁻¹

Appearance
Pale yellow to yellow-orange

solid powder

Melting Point 197–203 °C

UV-Vis Absorption Max (λₘₐₓ) ~468 nm
In the visible range,

responsible for its yellow color.

200–300 nm In the UV range.

Molar Extinction Coefficient (ε) 40 - 46 M⁻¹·cm⁻¹
At ~469 nm. Considered a

weak absorption.

Intersystem Crossing

Efficiency
Nearly quantitative

Efficient formation of the triplet

excited state upon

photoexcitation.

Fluorescence Very faint
Most excited singlet states

convert to the triplet state.

Quantum Yield of Conversion

(Φ)
0.07 ± 0.01

In a specific dental resin

formulation (0.7 wt.% CQ, 0.35

wt.% DMAEMA, 0.05 wt.%

BHT).

Mechanism of Photoinitiation
The photopolymerization process initiated by the camphorquinone/amine system is a well-

elucidated multi-step pathway involving light absorption, electronic state transitions, and radical

generation.

Photoexcitation: Camphorquinone (CQ) absorbs a photon of blue light (hν), promoting it

from its ground state (S₀) to an excited singlet state (¹CQ*).
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Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes

intersystem crossing—a spin-inversion process—to form a more stable, long-lived triplet

excited state (³CQ*).

Exciplex Formation: The triplet-state camphorquinone interacts with a tertiary amine co-

initiator (R₃N) to form an excited-state complex known as an exciplex.

Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine

(the electron donor) to the excited camphorquinone (the electron acceptor). This is

immediately followed by the transfer of a proton (hydrogen abstraction) from a carbon atom

adjacent to the nitrogen on the amine.

Radical Generation: This electron-proton transfer process results in the formation of two

radicals: a ketyl radical from camphorquinone and a highly reactive aminoalkyl radical.

Initiation of Polymerization: The aminoalkyl radical is the primary species responsible for

initiating the polymerization chain reaction by attacking the carbon-carbon double bond of a

methacrylate monomer molecule.
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Caption: Photoinitiation mechanism of Camphorquinone with a tertiary amine co-initiator.

Key Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the

synthesis and analysis of camphorquinone's photochemical behavior.

Synthesis via Selenium Dioxide Oxidation (Evans, et al.,
1934)
This protocol is based on the original 1934 method for synthesizing camphorquinone from

camphor.

Materials:
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(+)-Camphor

Selenium Dioxide (SeO₂) (Warning: Highly Toxic)

Acetic Anhydride

Acetic Acid

Concentrated Sodium Hydroxide or Potassium Hydroxide solution (Lye)

N-hexane or other suitable solvent for recrystallization

Round-bottom flask (500 mL)

Reflux condenser

Heating mantle with temperature control

Separatory funnel

Beakers, Erlenmeyer flasks

Filtration apparatus (Buchner funnel)

Procedure:

Reaction Setup: In a 500 mL round-bottom flask, combine camphor and a stoichiometric

equivalent of selenium dioxide. Add acetic anhydride as the solvent.

Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle.

Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours under

reflux. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of

SeO₂.

Extraction: After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and extract the product using acetic acid.
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Neutralization and Precipitation: Carefully neutralize the acetic acid extract with a

concentrated lye solution. As the solution is neutralized, camphorquinone, which is

insoluble in water, will precipitate out as a yellow solid.

Isolation and Purification: Isolate the crude camphorquinone precipitate by vacuum filtration

using a Buchner funnel. Wash the solid with cold water.

Final Purification: Purify the crude product by either sublimation or recrystallization from a

suitable solvent like n-hexane to yield the final, pure yellow crystalline camphorquinone.

Start

Combine Camphor, SeO₂,
and Acetic Anhydride in Flask

Heat to 140-150°C
for 3-4 hours under Reflux

Cool to Room Temperature

Extract with Acetic Acid

Neutralize with Lye
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Isolate Crude Product
via Vacuum Filtration

Purify by Recrystallization
or Sublimation

End
(Pure Camphorquinone)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Camphorquinone via Selenium Dioxide oxidation.

Monitoring Photopolymerization Kinetics with Real-Time
FTIR (RT-FTIR)
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This protocol describes a generalized method for using RT-FTIR with an Attenuated Total

Reflectance (ATR) accessory to monitor the kinetics of a camphorquinone-initiated

polymerization.

Equipment:

FTIR Spectrometer with a rapid scan capability and a Mercury Cadmium Telluride (MCT)

detector.

ATR accessory (e.g., with a diamond crystal).

Light-curing unit (e.g., LED) with an emission spectrum that overlaps with CQ's absorption

(~468 nm).

UV-filtered or amber lighting environment for sample preparation.

Procedure:

Sample Preparation: In a UV-filtered environment, prepare the photopolymerizable resin

formulation containing monomers (e.g., Bis-GMA/TEGDMA), camphorquinone (e.g., 0.5-1.0

wt.%), and an amine co-initiator (e.g., DMAEMA).

Establish Baseline: Place a small drop of the uncured liquid resin directly onto the ATR

crystal, ensuring complete coverage. Record an initial IR spectrum of the uncured sample.

This serves as the time-zero reference.

Initiate Polymerization: Position the light-curing unit's tip at a fixed, standardized distance

directly above the sample on the ATR crystal.

Real-Time Data Acquisition: Simultaneously start the light exposure and the rapid,

continuous collection of FTIR spectra. A typical acquisition rate is 1-2 spectra per second for

several minutes to capture the full reaction profile.

Data Analysis:

Identify the spectral band corresponding to the methacrylate C=C double bond, typically

found at ~1638 cm⁻¹.
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Identify an internal standard peak that does not change during polymerization, such as the

aromatic C=C stretch at ~1608 cm⁻¹ from the Bis-GMA monomer.

Calculate the Degree of Conversion (DC) at each time point using the following formula:

DC(%) = [1 - ( (Peak Area₁₆₃₈ / Peak Area₁₆₀₈)polymerized / (Peak Area₁₆₃₈ / Peak

Area₁₆₀₈)unpolymerized )] x 100

Plot the Degree of Conversion (%) as a function of time to obtain the polymerization

kinetics curve. The rate of polymerization can be determined from the first derivative of this

curve.

Determination of Photochemical Quantum Yield
This protocol outlines a method for determining the quantum yield of camphorquinone
conversion using UV-Vis spectrophotometry, adapted from procedures described in the

literature. The quantum yield (Φ) is the ratio of the number of CQ molecules converted to the

number of photons absorbed.

Equipment:

UV-Vis Spectrophotometer.

Light source with a known spectral output and irradiance (e.g., calibrated LED at ~468 nm).

Radiometer/Power meter.

Quartz cuvettes.

Actinometer solution (optional, for precise photon flux calibration).

Procedure:

Measure Photon Flux (I₀): Determine the photon flux (photons per second per area) of the

light source at the sample position using a calibrated radiometer.

Prepare Sample: Prepare a solution of the camphorquinone-containing resin in a suitable

solvent (if necessary) and place it in a quartz cuvette. The concentration should be chosen to

have an initial absorbance of ~0.1 at the irradiation wavelength to ensure linear response.
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Measure Initial Absorbance: Place the cuvette in the spectrophotometer and measure the full

absorption spectrum to determine the initial absorbance (A₀) at the peak wavelength (~469

nm).

Irradiate and Measure:

Remove the cuvette from the spectrophotometer.

Irradiate the sample for a defined, short time interval (Δt).

Immediately return the cuvette to the spectrophotometer and record the new absorbance

spectrum (A₁).

Repeat this irradiate-measure cycle multiple times until the absorbance change becomes

negligible.

Calculations:

CQ Concentration: Using the Beer-Lambert law (A = εcl), calculate the concentration of

CQ at each time point from the measured absorbance. The change in the number of CQ

molecules can then be determined.

Absorbed Photons: For each time interval, calculate the number of photons absorbed by

the sample. This is a function of the incident photon flux, the sample's absorbance, and

the irradiation time.

Quantum Yield (Φ): Plot the total number of converted CQ molecules against the total

number of absorbed photons. The slope of the resulting line is the quantum yield of

conversion.

Conclusion
From its initial synthesis in the 1930s to its revolutionary application in dentistry in the 1970s,

camphorquinone has proven to be a remarkably versatile and effective photoinitiator. Its

ability to harness the energy of visible light to drive polymerization has had a profound impact

on materials science, particularly in the development of biocompatible polymers for medical

and dental applications. A thorough understanding of its historical context, photochemical
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properties, and the mechanisms governing its reactivity is essential for researchers and

developers aiming to innovate and optimize photocurable systems for the next generation of

advanced materials.

To cite this document: BenchChem. [Camphorquinone: A Technical Guide to its Discovery,
Properties, and Application in Photopolymerization]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1214180#camphorquinone-discovery-
and-historical-context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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